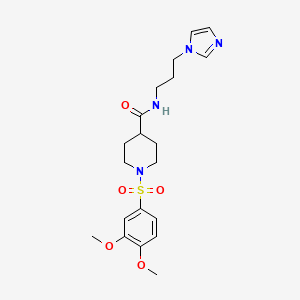
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as CP-96345, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been studied extensively for its potential applications in scientific research. It is known to exhibit a range of biochemical and physiological effects, making it useful in various fields of research. Some of the scientific research applications of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide are:
1. Neuroscience: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. This makes it useful in the study of various neurological disorders such as epilepsy, anxiety, and depression.
2. Cancer Research: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
3. Cardiovascular Research: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to modulate the activity of ion channels in the heart, making it useful in the study of various cardiovascular disorders such as arrhythmias and heart failure.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not yet fully understood. However, it is known to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. It is also known to inhibit the activity of ion channels in the heart, leading to changes in heart rate and rhythm.
Biochemical and Physiological Effects
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide exhibits a range of biochemical and physiological effects, including:
1. Modulation of GABA receptor activity: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
2. Inhibition of ion channel activity: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to inhibit the activity of ion channels in the heart, leading to changes in heart rate and rhythm.
3. Inhibition of cancer cell growth: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages and limitations for use in lab experiments. Some of the advantages are:
1. Potent activity: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide exhibits potent activity at GABA receptors and ion channels, making it useful in the study of various physiological processes.
2. Versatility: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to exhibit a range of biochemical and physiological effects, making it useful in various fields of research.
Some of the limitations of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide are:
1. Limited availability: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a synthetic compound and may not be readily available for use in lab experiments.
2. Lack of specificity: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide may exhibit off-target effects, leading to potential confounding results in lab experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. Some of the possible areas of research are:
1. Development of novel drugs: N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to exhibit potent activity at GABA receptors and ion channels, making it a potential candidate for the development of novel drugs for the treatment of various disorders.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, which may lead to the development of more specific drugs.
3. In vivo studies: Further studies are needed to evaluate the efficacy and safety of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide in vivo, which may lead to its potential use in clinical settings.
Conclusion
In conclusion, N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been shown to be useful in various fields of research. Further studies are needed to elucidate its exact mechanism of action and evaluate its potential use in clinical settings.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide involves several steps and requires the use of various reagents and solvents. The first step involves the formation of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-cyclopentyl-2-hydroxybenzamide in the presence of a base to form N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-10-12-16(13-11-15)21-24-20(28-25-21)14-27-19-9-5-4-8-18(19)22(26)23-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPBDKFHDANPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)



![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)


